molecular formula C7H9NO3S B12292776 Ethyl Pyridine Sulfonate

Ethyl Pyridine Sulfonate

Cat. No.: B12292776
M. Wt: 187.22 g/mol
InChI Key: KRFRGDXPDWGMBC-UHFFFAOYSA-N
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Description

Ethyl Pyridine-3-sulfonate is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Ethyl Pyridine-3-sulfonate is particularly notable for its role in synthetic organic chemistry due to its unique reactivity and stability.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl pyridine-3-sulfonate

InChI

InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3

InChI Key

KRFRGDXPDWGMBC-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pyridine-3-sulfonate can be synthesized through the reaction of pyridine-3-sulfonic acid with ethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl Pyridine-3-sulfonate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality Ethyl Pyridine-3-sulfonate.

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyridine-3-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it to corresponding sulfonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium cyanide and sodium methoxide are commonly employed.

Major Products: The major products formed from these reactions include various sulfonate esters, sulfonic acids, and substituted pyridinium salts.

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Ethyl Pyridine Sulfonate is primarily utilized as a reagent in organic synthesis. Its sulfonate group offers high reactivity, making it suitable for various chemical transformations:

  • Organic Synthesis : It is employed in the formation of sulfonate esters and as a catalyst in specific reactions. The compound can undergo oxidation to form sulfonic acid derivatives, reduction to produce corresponding sulfonates, and substitution reactions where the ethyl group can be replaced by other nucleophiles.
  • Reactions Involved :
    • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
    • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
    • Substitution : Common nucleophiles include sodium cyanide and sodium methoxide.

The major products from these reactions include various sulfonate esters and pyridinium salts, demonstrating the compound's utility in synthetic organic chemistry.

This compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial effects, making it a candidate for further exploration in drug development .
  • Anticancer Research : Studies have highlighted the potential of pyridine derivatives, including this compound, in anticancer applications. These compounds have shown promise in targeting cancer cells through various mechanisms .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with biological systems effectively, potentially leading to anti-inflammatory applications .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its unique properties allow it to be used in:

  • Chemical Manufacturing : As an intermediate for synthesizing various industrial compounds.
  • Agricultural Chemicals : The compound's derivatives are explored for use in agrochemicals, enhancing crop protection strategies.

Case Studies and Research Findings

  • Synthesis of Hybrid Pyridines : A study demonstrated the synthesis of hybrid pyridines catalyzed by this compound, showcasing its role in developing new pharmaceutical compounds with enhanced biological activity .
  • Anticancer Activity Investigation : Research focused on the anticancer properties of pyridine derivatives indicated that this compound could be part of a new class of drugs targeting specific cancer pathways .
  • Development of Functional Materials : The versatility of this compound has led to its use in creating functional materials with applications ranging from drug delivery systems to bioactive compounds .

Mechanism of Action

The mechanism of action of Ethyl Pyridine-3-sulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its sulfonate and pyridinium groups.

Comparison with Similar Compounds

    Methyl Pyridine-3-sulfonate: Similar in structure but with a methyl group instead of an ethyl group.

    Pyridine-3-sulfonic acid: The parent compound without the ester group.

    Ethyl Pyridine-4-sulfonate: Similar structure but with the sulfonate group at the 4-position.

Uniqueness: Ethyl Pyridine-3-sulfonate is unique due to its specific reactivity and stability, which make it particularly useful in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Biological Activity

Ethyl pyridine sulfonate is a compound that belongs to the class of pyridine derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

Overview of Pyridine Derivatives

Pyridine and its derivatives are known for their wide-ranging therapeutic properties, including antimicrobial , antiviral , anti-inflammatory , and anticancer activities. The presence of the pyridine nucleus enhances the interaction with biological targets, leading to improved selectivity and efficacy against various pathogens and diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, compounds containing the pyridine nucleus have shown excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The effectiveness is often linked to structural modifications that enhance binding affinity to bacterial targets .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli, P. aeruginosa10-50 µg/mL
2-Methylpyridine-1-ium-1-sulfonateS. aureus, E. faecalis5-30 µg/mL

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties, which have been investigated in various in vitro models. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in human cell lines, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound is another area of active research. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study, this compound was tested on MCF-7 cells at varying concentrations (10 µM to 100 µM). The results demonstrated a significant reduction in cell viability, with an IC50 value calculated at approximately 25 µM. This suggests a promising role for this compound as a potential anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, affecting pathways crucial for microbial survival and cancer cell proliferation.
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, it can protect cells from oxidative damage, thereby exerting protective effects in inflammatory conditions .
  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Q & A

Q. What are the optimal synthetic routes for Ethyl Pyridine Sulfonate, and how can reaction conditions be controlled to improve yield?

this compound synthesis typically involves sulfonation or sulfonyl chloride reactions with pyridine derivatives. For example, methane sulfonyl chloride can react with hydroxyl or amino groups on pyridine analogs under controlled temperatures (0–5°C) in pyridine solvent to form sulfonate esters. Optimizing stoichiometry, solvent choice (e.g., anhydrous conditions), and reaction time minimizes side products like hydrolysis byproducts. Column chromatography (e.g., n-Hexane:EtOAc gradients) is critical for purification .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how do structural features influence spectral interpretations?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments near the sulfonate group, while Fourier-Transform Infrared (FTIR) detects sulfonate S=O stretching (~1350–1200 cm⁻¹). Mass spectrometry (e.g., ICP-MS/MS with soft ionization) can detect molecular ions ([M+H]⁺) and fragmentation patterns, though this technique is more common for volatile organics. Structural features like electron-withdrawing sulfonate groups deshield adjacent protons in NMR, causing downfield shifts .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Stability studies require controlled degradation experiments. For instance, incubate the compound in buffered solutions (pH 2–12) at 25–60°C and monitor decomposition via HPLC or UV-Vis spectroscopy. Sulfonate esters are generally hydrolytically labile under alkaline conditions due to nucleophilic attack by OH⁻. Data should include kinetic parameters (e.g., half-life, activation energy) and degradation pathways (e.g., cleavage of the sulfonate ester bond) .

Q. What are the reactivity trends of this compound with nucleophiles or electrophiles in organic synthesis?

Design nucleophilic substitution reactions (e.g., with amines or thiols) to test sulfonate group reactivity. Track reaction progress using TLC or GC-MS. The sulfonate’s electron-withdrawing nature enhances pyridine’s electrophilicity, facilitating SN2 mechanisms. Compare reactivity with structurally similar compounds (e.g., methyl vs. ethyl sulfonates) to assess steric and electronic effects .

Advanced Research Questions

Q. What mechanistic pathways govern this compound’s interactions in catalytic or biological systems?

Use isotopic labeling (e.g., ³⁵S) to trace sulfonate group transfer in enzymatic or catalytic cycles. Molecular docking simulations can predict binding affinities with proteins (e.g., sulfotransferases). Validate hypotheses with kinetic assays (e.g., Michaelis-Menten parameters) and mutagenesis studies to identify active-site residues critical for reactivity .

Q. How can computational models predict this compound’s electronic properties and correlate with experimental data?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Compare computed NMR chemical shifts or IR frequencies with experimental data to validate accuracy. Solvent effects (e.g., PCM models) improve correlation in polar environments .

Q. How can researchers resolve discrepancies in reported reactivity profiles under varying experimental conditions?

Systematically replicate conflicting studies while controlling variables (e.g., solvent purity, temperature gradients). Use Design of Experiments (DoE) to identify confounding factors (e.g., trace moisture in anhydrous reactions). Meta-analyses of published data should assess methodological rigor, such as whether pH was calibrated in situ or reported ambient conditions were standardized .

Q. What strategies identify this compound’s role in multi-component reactions or supramolecular assemblies?

Employ X-ray crystallography or cryo-EM to resolve structural interactions in co-crystals or host-guest complexes. Spectroscopic titration (e.g., fluorescence quenching) quantifies binding constants. Compare with analogs (e.g., aryl sulfonates) to differentiate steric vs. electronic contributions .

Q. How do structural modifications (e.g., substituent position on pyridine) alter this compound’s physicochemical properties?

Synthesize derivatives with substituents at pyridine’s ortho, meta, or para positions. Measure changes in solubility (shake-flask method), logP (HPLC retention time), and thermal stability (DSC/TGA). Hammett plots correlate substituent electronic effects with reaction rates or equilibrium constants .

Q. What protocols ensure reproducibility in this compound synthesis and analysis across laboratories?

Adopt standardized reporting frameworks (e.g., MIACE: Minimum Information About a Chemical Experiment). Document raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. Collaborative ring tests across labs validate methods, with statistical analysis (e.g., RSD ≤5% for yields) .

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